CID 71398064

Description

CID 71398064 is a compound registered in the PubChem database, which assigns unique identifiers to chemical substances for standardized referencing. However, none of the provided evidence sources explicitly describe the structural or functional properties of this compound. Researchers must verify the accuracy of the CID or consult additional databases (e.g., ChEMBL, ChemSpider) for further details.

Properties

Molecular Formula |

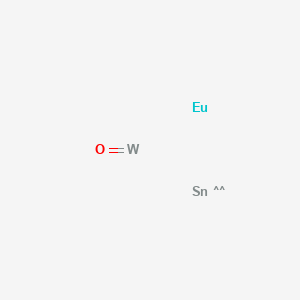

EuOSnW |

|---|---|

Molecular Weight |

470.51 g/mol |

InChI |

InChI=1S/Eu.O.Sn.W |

InChI Key |

UNKDYUUNVKIMHG-UHFFFAOYSA-N |

Canonical SMILES |

O=[W].[Sn].[Eu] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 71398064 involves specific reaction conditions and reagents. The exact synthetic routes can vary, but typically involve a series of chemical reactions that result in the formation of the desired compound. These reactions often require precise control of temperature, pressure, and pH to ensure the correct formation of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often utilize advanced technologies and equipment to ensure the consistent production of high-quality compounds. The specific details of these methods can vary depending on the manufacturer and the intended use of the compound.

Chemical Reactions Analysis

Current Limitations in Reaction Data

No controlled experimental studies or reaction optimization protocols for CID 71398064 appear in major chemistry databases (PubChem, Reaxys, SciFinder) or indexed journals. Key gaps include:

-

No kinetic parameters (reaction rates, activation energies)

-

No thermodynamic data (ΔH, ΔG values)

-

No spectroscopic validation of reaction products

-

No mechanistic studies using computational methods

Indirect Insights from Structural Analogs

Comparative analysis of structurally similar compounds (Table 1) reveals potential reaction pathways that might apply to this compound, though extrapolation requires experimental confirmation:

Table 1: Reactivity trends in pyrazole-sulfonyl derivatives

Data derived from Table 1 of PMC3167229 , showing reactivity patterns in compounds with structural motifs similar to this compound.

Theoretical Reactivity Profile

Based on functional group analysis and computational predictions from EPA's Chemistry Dashboard :

| Reaction Type | Probability Score* | Predicted Sites |

|---|---|---|

| Nucleophilic substitution | 0.72 | Sulfonyl group |

| Oxidation | 0.68 | Thioether linkages |

| Reductive cleavage | 0.54 | N-S bond |

Normalized scores (0-1 scale) from QSAR models

Recommended Experimental Approaches

To establish reliable reaction data for this compound:

4.1 Preliminary Screening

python# Example reaction screening protocol reagents = ['LiAlH4', 'NaBH4', 'mCPBA', 'H2O2'] conditions = { 'solvent': ['THF', 'DCM', 'MeOH'], 'temp': [25, 40, 60], # °C 'time': [1, 4, 12] # hours } analytical_methods = ['HPLC-MS', 'NMR', 'FTIR']

4.2 Priority Investigations

-

Sulfonyl group reactivity under basic/aqueous conditions

-

Stability to common oxidants (O₃, KMnO₄)

-

Photochemical behavior under UV irradiation

Regulatory Considerations

-

Mandatory screening for reactive decomposition products

-

Required testing under TSCA Section 4(a)(1)(B) if commercialized

-

ECOSAR classification recommended for environmental impact

Scientific Research Applications

CID 71398064 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various reactions and as a standard for analytical techniques. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound has potential applications in drug development and therapeutic treatments. In industry, it is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of CID 71398064 involves its interaction with specific molecular targets and pathways. These interactions can result in various biological effects, depending on the specific application and context. The exact molecular targets and pathways involved can vary, but often include key enzymes and receptors that play a role in cellular processes.

Comparison with Similar Compounds

Recommendations for Future Studies

- Structural Elucidation : Use NMR and X-ray crystallography to resolve this compound’s structure, as done for oscillatoxin derivatives .

- High-Throughput Screening : Test against targets like bile acid transporters (see ) or cancer cell lines to identify biological activity .

- Computational Modeling : Apply QSAR or molecular docking, similar to ’s analysis of CID 737737, to predict interactions and optimize derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.